molecular formula C18H11NO2S B1327005 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid CAS No. 1142201-25-9

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid

货号: B1327005
CAS 编号: 1142201-25-9
分子量: 305.4 g/mol
InChI 键: RKVDCYAMTNYGFQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid is a chemical compound that features a benzothiazole ring fused to a naphthoic acid moiety

准备方法

The synthesis of 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid typically involves the condensation of 2-aminobenzenethiol with a suitable naphthoic acid derivative. One common method includes the reaction of 2-aminobenzenethiol with 1-naphthoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene. After completion, the product is purified through recrystallization or column chromatography .

化学反应分析

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid undergoes various chemical reactions, including:

科学研究应用

Medicinal Chemistry

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid has shown promise as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis growth. It specifically targets the enzyme DprE1, crucial for mycobacterial cell wall biosynthesis, leading to bacterial cell death .

Materials Science

The compound is utilized in developing organic semiconductors and fluorescent materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Biological Studies

Research has indicated that this compound exhibits antimicrobial and anticancer properties. Studies have focused on its potential to inhibit various cancer cell lines and its effectiveness against different microbial pathogens .

Anti-Tubercular Activity

A study demonstrated that derivatives of this compound significantly inhibited Mycobacterium tuberculosis growth in vitro. The compound showed a minimum inhibitory concentration (MIC) comparable to existing anti-tubercular drugs .

Anticancer Properties

Research published in a peer-reviewed journal highlighted that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

作用机制

The mechanism of action of 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells .

相似化合物的比较

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its combined structural features of benzothiazole and naphthoic acid, which confer distinct electronic and biological properties.

生物活性

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal, and antioxidant properties. The data presented here is drawn from diverse sources, including recent studies and case evaluations.

Chemical Structure

The molecular structure of this compound features a benzothiazole moiety attached to a naphthoic acid framework. This unique structure is believed to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives synthesized from this compound were evaluated against various cancer cell lines.

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 (μM)Reference
IIBA549 (Lung)0.229
ImatinibA549 (Lung)2.479

The results indicated that the compound IIB exhibited significantly lower IC50 values than the standard drug imatinib, suggesting enhanced cytotoxicity against lung cancer cells.

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of this compound have also been investigated. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined for various derivatives.

Table 2: Antibacterial and Antifungal Activity

CompoundMIC (μg/mL)MBC (μg/mL)Activity TypeReference
IIC16–128Not specifiedBacterial
IIC16–128Not specifiedFungal

The derivative IIC demonstrated significant antibacterial and antifungal activity against both Gram-positive and Gram-negative bacteria as well as various fungal species.

Antioxidant Activity

The antioxidant properties of this compound were assessed using IC50 values in comparison to ascorbic acid.

Table 3: Antioxidant Activity

CompoundIC50 (μM)Reference
DerivativeClose to Ascorbic Acid IC50

The results suggested that the antioxidant activity of this compound's derivatives was comparable to that of ascorbic acid, indicating potential utility in oxidative stress-related conditions.

Case Studies

Several case studies have explored the therapeutic applications of benzothiazole derivatives in various diseases:

  • Cancer Treatment : A study evaluated the effects of benzothiazole derivatives on glioblastoma cells, showing promising results in reducing cell viability and inducing apoptosis.
  • Infectious Diseases : Research has indicated that compounds with similar structures exhibit significant antimicrobial properties against resistant bacterial strains, highlighting their potential as new therapeutic agents.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid, and how can reaction conditions be controlled to enhance yield?

  • Methodological Answer : Begin with Suzuki-Miyaura coupling to attach the benzothiazole moiety to the naphthoic acid scaffold. Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd(PPh₃)₄) to improve cross-coupling efficiency. Monitor reaction progress via TLC or HPLC, adjusting temperature (80–120°C) and reaction time (12–24 hrs) to maximize yield. Post-synthesis, employ recrystallization or column chromatography for purification .
  • Key Parameters :

VariableRange TestedOptimal Value
SolventDMF, THFDMF
Catalyst1–5 mol%2 mol%
Temperature80–120°C100°C

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Use 1H^1H-NMR to confirm aromatic proton integration (δ 7.5–8.5 ppm for naphthyl and benzothiazole protons). FT-IR analysis should focus on carbonyl stretching (~1700 cm⁻¹) and C-S bond vibrations (~650 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with theoretical mass (±2 ppm error). For purity assessment, HPLC with a C18 column (acetonitrile/water gradient) resolves residual starting materials .

Q. How can researchers design preliminary biological assays to evaluate the compound’s bioactivity?

  • Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7). Use concentrations ranging from 1 nM to 100 µM, with triplicate measurements. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%). For mechanistic insights, pair with fluorescence microscopy to assess apoptosis markers (e.g., Annexin V/PI staining) .

Advanced Research Questions

Q. How can machine learning models integrated with COMSOL Multiphysics optimize the synthesis and purification of this compound?

  • Methodological Answer : Train ML algorithms (e.g., random forest or neural networks) on historical reaction data (yield, solvent, catalyst) to predict optimal conditions. Couple this with COMSOL simulations to model heat/mass transfer during synthesis, ensuring scalability. For purification, simulate solvent-solute interactions in chromatography using COMSOL’s Chemical Reaction Engineering Module. Validate predictions with small-batch experiments .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1H^1H-NMR) for this compound?

  • Methodological Answer : If anomalous splitting occurs, perform variable-temperature NMR to assess conformational dynamics. For ambiguous HRMS peaks, use isotopic pattern analysis or tandem MS/MS fragmentation. Cross-validate with X-ray crystallography (if crystalline) or DFT calculations to predict electronic environments. Document solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., enzymes or DNA) at the molecular level?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d). For enzyme inhibition, conduct kinetic assays (e.g., Michaelis-Menten plots with varying substrate/compound concentrations). Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes and stability. Validate with site-directed mutagenesis of target proteins .

Q. Data Analysis and Theoretical Integration

Q. How should researchers integrate experimental data with computational models to refine the compound’s structure-activity relationship (SAR)?

  • Methodological Answer : Build QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Train on bioactivity data (IC₅₀ values) with partial least squares regression. Validate with leave-one-out cross-validation. For mechanistic insights, overlay DFT-calculated electrostatic potential maps with crystallographic data to identify key interaction sites .

Q. What statistical approaches are recommended for analyzing high-throughput screening data involving this compound?

  • Methodological Answer : Apply Z-score normalization to account for plate-to-plate variability. Use false discovery rate (FDR) correction (Benjamini-Hochberg method) to prioritize hits. For dose-response curves, fit data to a four-parameter logistic model (e.g., GraphPad Prism). Cluster analysis (e.g., hierarchical clustering) identifies patterns in multi-parametric datasets .

属性

IUPAC Name

8-(1,3-benzothiazol-2-yl)naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2S/c20-18(21)13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)22-17/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVDCYAMTNYGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC4=C3C(=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。